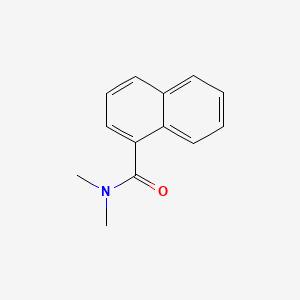

N,N-dimethylnaphthalene-1-carboxamide

Description

N,N-Dimethylnaphthalene-1-carboxamide (CAS: 3815-24-5) is a naphthalene derivative featuring a carboxamide group substituted with two methyl groups at the nitrogen atom.

Properties

IUPAC Name |

N,N-dimethylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTWSCXRKFJOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylnaphthalene-1-carboxamide can be synthesized through the reaction of naphthalene-1-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of dimethylamine to form the carboxamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: Naphthalene-1-carboxylic acid

Reduction: Naphthylamine derivatives

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Chemistry: N,N-Dimethylnaphthalene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in fluorescence spectroscopy due to its aromatic structure .

Medicine: While not a drug itself, this compound is used in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown potential in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins .

Mechanism of Action

The mechanism of action of N,N-dimethylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity . The pathways involved in its action depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

- Hydroxyl-Substituted Analogs: 2-Hydroxy-N-phenylnaphthalene-1-carboxamides (e.g., CAS 16670-63-6 ): The hydroxyl group enables intramolecular hydrogen bonding (O–H···O), stabilizing planar molecular conformations and enhancing antimycobacterial activity . N-Oxidanylnaphthalene-1-carboxamide (C₁₁H₉NO₂ ): The hydroxylamine substituent introduces acidity (pKa ~14.38 predicted in analogs ) and redox activity, differing sharply from the inert dimethyl group.

Aromatic Ring Modifications

- Methoxy-Substituted Derivatives : Compounds like 2-hydroxy-N-(2-methoxyphenyl)naphthalene-1-carboxamide (CAS 337955-96-1 ) feature methoxy groups on the phenyl ring, improving solubility via polar interactions but reducing bioavailability due to steric bulk.

- Bulkier Substituents: N-{[1-(Dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide (C₂₀H₂₆N₂O, MW 310.4 ): The cyclohexylmethyl group increases molecular weight and steric hindrance, likely reducing diffusion rates compared to the simpler dimethylamide.

Physical and Chemical Properties

Biological Activity

N,N-Dimethylnaphthalene-1-carboxamide (DMNCA) is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.248 g/mol. This compound has garnered attention in biological research due to its interactions with various enzymes and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

DMNCA exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : DMNCA acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Molecular docking studies indicate that DMNCA fits well into the active sites of these enzymes, forming stable interactions that inhibit their activity.

- Fluorescence Spectroscopy : The compound's aromatic structure allows it to serve as a probe in fluorescence spectroscopy, facilitating studies on enzyme interactions.

1. Enzyme Interactions

DMNCA has been investigated for its role in enzyme inhibition:

- MAO Inhibition : Studies show that DMNCA can effectively inhibit MAO, which is crucial for the metabolism of neurotransmitters.

- Cholinesterase Inhibition : The compound also inhibits cholinesterase, an enzyme important for neurotransmitter regulation in the nervous system.

2. Cytotoxicity

Research has demonstrated that DMNCA derivatives exhibit cytotoxic properties:

- In vitro studies have shown that certain derivatives possess significant cytotoxicity against various cancer cell lines, with IC50 values below 10 nM for some compounds .

Case Study 1: Enzyme Interaction Studies

In a study published in Applied and Environmental Microbiology, researchers explored the microbial oxidation of dimethylnaphthalene isomers, including DMNCA. The study found that DMNCA could be metabolized by specific microbial strains, leading to the formation of various metabolites, which may have implications for bioremediation strategies .

Case Study 2: Cytotoxic Activity

Another investigation focused on the synthesis and cytotoxic activity of carboxamide derivatives, including DMNCA. This study reported that several derivatives demonstrated potent cytotoxic effects against murine leukemia and human cancer cell lines. Notably, one derivative showed curative effects in vivo against subcutaneous colon tumors in mice at a dose of 3.9 mg/kg .

Comparison with Similar Compounds

| Compound | Structure | Key Activity |

|---|---|---|

| This compound | Structure | MAO and ChE inhibitor; cytotoxicity |

| N,N-Dimethylnaphthalene-2-carboxamide | Structure | Similar enzyme inhibition; less studied |

| N,N-Dimethyl-1-naphthylcarboxamide | Structure | Potentially similar activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.